2,4-o-Benzylidene-d-glucitol
Overview
Description
2,4-o-Benzylidene-d-glucitol is a chemical compound with the molecular formula C13H18O6 and a molecular weight of 270.27800 g/mol. It is a derivative of sorbitol and benzaldehyde, commonly used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-o-Benzylidene-d-glucitol is synthesized through the condensation reaction of sorbitol and benzaldehyde under acidic conditions. The reaction typically involves heating the mixture in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where sorbitol and benzaldehyde are continuously fed into the system. The reaction mixture is maintained at a controlled temperature and pH to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-o-Benzylidene-d-glucitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and halides.
Major Products Formed:
Oxidation: Produces sorbitol derivatives and benzaldehyde derivatives.
Reduction: Results in the formation of alcohols and other reduced forms of the compound.
Substitution: Leads to the formation of various substituted benzylidene derivatives.
Scientific Research Applications
2,4-o-Benzylidene-d-glucitol is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: Used as a reagent in organic synthesis and as a gelator in polymer chemistry.
Biology: Employed in studies related to cell biology and biochemistry.
Medicine: Utilized in the development of pharmaceuticals, particularly antiviral and anticancer agents.
Industry: Applied in the production of personal care products, food additives, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-o-Benzylidene-d-glucitol exerts its effects involves its interaction with molecular targets and pathways. It acts as a gelator by forming a three-dimensional network through hydrogen bonding and van der Waals forces, leading to the formation of gels. This property is utilized in various applications, including drug delivery systems and tissue engineering.
Comparison with Similar Compounds
1,3:2,4-Dibenzylidene-sorbitol (DBS)
1,3:2,4-Dibenzylidene-mannitol
1,3:2,4-Dibenzylidene-glycerol
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Properties
IUPAC Name |
(1R)-1-[(4R,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9(16)12-11(17)10(7-15)18-13(19-12)8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10+,11-,12-,13?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTHQPNUYCELPZ-CEHFSTBQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C(C(O2)C(CO)O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2O[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309000 | |
Record name | 2,4-O-Benzylidene-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77340-95-5 | |
Record name | 2,4-O-Benzylidene-D-glucitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77340-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-O-Benzylidene-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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